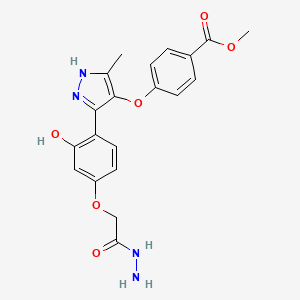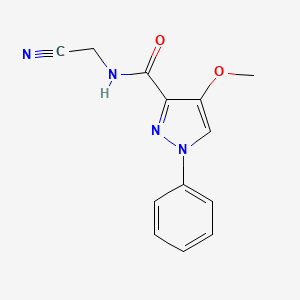
N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a methoxy group (-OCH3), a phenyl group (C6H5), and a cyanomethyl group (-CH2CN) .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the cyanomethyl group could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives related to N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide have been extensively studied. These compounds are synthesized through reactions involving specific precursors and conditions, resulting in compounds with potential biological activities. For instance, the synthesis, characterization, and evaluation of cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives and Schiff bases have been reported, showing their potential in anticancer studies (Hassan et al., 2015).
Antimicrobial and Anticancer Properties
Some derivatives have been evaluated for their potential antimicrobial and anticancer properties. For example, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were synthesized and showed significant activity against various pathogenic strains, indicating their potential as antimicrobial agents (Pitucha et al., 2011). Furthermore, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were investigated for their in vitro cytotoxic activity against various human cancer cell lines, highlighting the therapeutic potential of these compounds (Hassan et al., 2015).
Applications in Materials Science
Compounds with the core structure of this compound also find applications in materials science. For instance, new polyamides and polyimides containing polar functional groups such as pendent pyrazole rings with amino and cyano groups have been developed for their promising thermal stability and solubility in organic solvents, suggesting their utility in high-performance materials (Kim et al., 2016).
Corrosion Inhibition
Research has also explored the use of pyrazole derivatives as corrosion inhibitors. For example, carbohydrazide-pyrazole compounds have been investigated for their corrosion protection behavior on mild steel in acidic solutions, showing high inhibition efficiency and suggesting their potential application in industrial corrosion protection (Paul et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(cyanomethyl)-4-methoxy-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-19-11-9-17(10-5-3-2-4-6-10)16-12(11)13(18)15-8-7-14/h2-6,9H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJBBIUSJIUIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

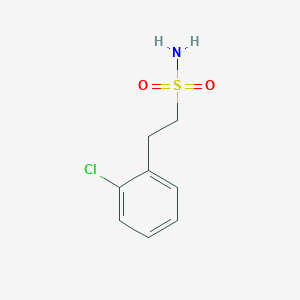
![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)
![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659893.png)

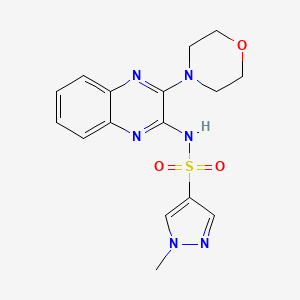
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2659898.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659900.png)
![Ethyl 4-{[3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2659901.png)
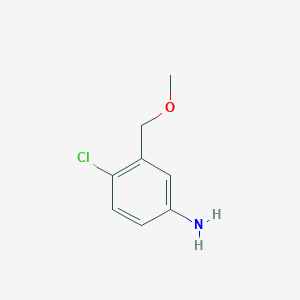
![2-[4-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2659903.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2659904.png)
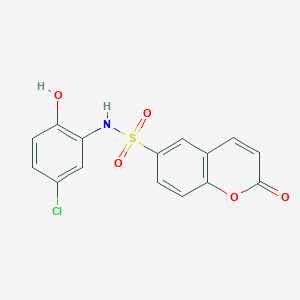
![4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2659907.png)
